
Dslet
Übersicht
Beschreibung
Diese Verbindung ist ein Enkephalin-ähnliches Peptid, das bedeutet, dass es strukturell den natürlich vorkommenden Enkephalin-Peptiden ähnelt, die eine Rolle bei der Modulation von Schmerz und Emotionen im Körper spielen .
Herstellungsmethoden
DSLET kann durch verschiedene Synthesewege hergestellt werden. Eine übliche Methode beinhaltet die Verwendung von L-Threonin, N-[N-[N-[N-[N-[N-[(1,1-Dimethylethoxy)carbonyl]-L-tyrosyl]-O-(1,1-Dimethylethyl)-D-seryl]glycyl]-L-phenylalanyl]-L-leucyl]-O-(1,1-Dimethylethyl)- (9CI). Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Chlorwasserstoff und Trifluoressigsäure bei 0 °C für 30 Minuten, gefolgt von Raumtemperatur für weitere 30 Minuten . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.
Vorbereitungsmethoden
DSLET can be synthesized through various synthetic routes. One common method involves the use of L-Threonine, N-[N-[N-[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl]-O-(1,1-dimethylethyl)-D-seryl]glycyl]-L-phenylalanyl]-L-leucyl]-O-(1,1-dimethylethyl)- (9CI). The reaction conditions typically involve the use of hydrogen chloride and trifluoroacetic acid at 0°C for 30 minutes, followed by room temperature for another 30 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
DSLET unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Disulfidbrücken führen, während die Reduktion zur Spaltung dieser Brücken führen kann .
Wissenschaftliche Forschungsanwendungen
DSLET hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um die Peptidsynthese und -reaktionen zu untersuchen. In der Biologie wird this compound verwendet, um die Rolle von Delta-Opioidrezeptoren bei der Schmerzmodulation und der emotionalen Regulation zu untersuchen. In der Medizin hat es potenzielle therapeutische Anwendungen für die Schmerzbehandlung und die Behandlung von emotionalen Störungen. Darüber hinaus wird this compound in der pharmazeutischen Industrie für die Entwicklung neuer Medikamente verwendet, die auf den Delta-Opioidrezeptor abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an den Delta-Opioidrezeptor, einen G-Protein-gekoppelten Rezeptor, der an der Modulation von Schmerz und Emotion beteiligt ist. Nach der Bindung aktiviert this compound den Rezeptor, was zu einer Kaskade intrazellulärer Signalereignisse führt, die zur Hemmung der Adenylatcyclase und einer Abnahme des cAMP-Spiegels führen. Dies führt letztendlich zur Modulation der Neurotransmitterfreisetzung und zur Reduktion der Schmerzempfindung .
Wirkmechanismus
DSLET exerts its effects by binding to the delta opioid receptor, a G-protein-coupled receptor that is involved in the modulation of pain and emotion. Upon binding, this compound activates the receptor, leading to a cascade of intracellular signaling events that result in the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This ultimately leads to the modulation of neurotransmitter release and the reduction of pain perception .
Vergleich Mit ähnlichen Verbindungen
DSLET ähnelt anderen Enkephalin-ähnlichen Peptiden wie [D-Ala2, D-Leu5]-Enkephalin (DADLE) und [Met5]-Enkephalin. This compound ist einzigartig in seiner hohen Spezifität für den Delta-Opioidrezeptor, während andere Enkephaline auch an Mu- und Kappa-Opioidrezeptoren binden können. Diese Spezifität macht this compound zu einem wertvollen Werkzeug für die Untersuchung des Delta-Opioidrezeptors und seiner Rolle bei der Schmerz- und Emotionsmodulation .
Ähnliche Verbindungen umfassen:
- [D-Ala2, D-Leu5]-Enkephalin (DADLE)
- [Met5]-Enkephalin
- [Leu5]-Enkephalin
Biologische Aktivität
DSLET (D-Ser2, Leu5-enkephalin) is a synthetic peptide that acts as a selective agonist for the delta-opioid receptor (DOR). It has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
This compound primarily interacts with delta-opioid receptors, which are G-protein-coupled receptors involved in modulating pain, mood, and stress responses. Upon binding to DOR, this compound activates intracellular signaling pathways that lead to various physiological effects.
Key Mechanisms
- Inhibition of Adenylyl Cyclase : this compound inhibits adenylyl cyclase activity in a GTP-dependent manner, contributing to its analgesic effects. This inhibition is selective for delta receptors and has been shown to be less potent than other delta agonists like BW373U86 .
- Tyrosine Phosphorylation : Activation of DOR by this compound leads to the tyrosine phosphorylation of spinophilin in HEK293 cells, indicating involvement in intracellular signaling cascades .
Analgesic Properties
This compound exhibits significant analgesic properties through its action on the central nervous system. Studies have shown that it can effectively reduce pain responses in various animal models.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, particularly in models of ischemia and neurodegeneration. Its ability to modulate neurotransmitter release and reduce excitotoxicity positions it as a candidate for treating conditions like stroke or traumatic brain injury.
Antiarrhythmic Activity
Preliminary studies suggest that this compound may influence cardiac function by modulating arrhythmias. However, its efficacy in this area remains under investigation .
Study 1: Analgesic Efficacy
A study conducted on rats demonstrated that systemic administration of this compound significantly reduced nociceptive responses compared to control groups. The findings indicated a dose-dependent relationship between this compound administration and pain relief .
Study 2: Neuroprotection in Ischemia
In a model of cerebral ischemia, this compound administration resulted in reduced neuronal damage and improved functional recovery post-injury. The neuroprotective effects were attributed to its action on DOR and subsequent modulation of neuroinflammatory processes .
Study 3: Cardiac Effects
A clinical evaluation assessed the impact of this compound on ischemic arrhythmias. While initial results showed no significant effect on the incidence rate of arrhythmias, further analysis is needed to clarify its role in cardiac function .
Comparative Analysis with Other Delta Agonists
Compound | Potency (IC50) | Receptor Selectivity | Analgesic Effect |
---|---|---|---|
This compound | Moderate | High | Yes |
BW373U86 | High | Very High | Yes |
DADLE | Low | Moderate | Yes |
This table summarizes the potency and efficacy of this compound compared to other known delta-opioid receptor agonists. While this compound is effective, compounds like BW373U86 demonstrate higher potency, which may limit its clinical applicability in certain contexts.
Eigenschaften
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSODCLCMBUCPW-LVNBQDLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997082 | |
Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75644-90-5 | |
Record name | Enkephalin, Ser(2), Leu(5), Thr(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Dslet?
A1: this compound exhibits high affinity and selectivity for δ-opioid receptors (DOR) [, , ]. It acts as an agonist at these receptors, initiating a cascade of downstream signaling events.
Q2: How does this compound binding to DORs affect intracellular signaling pathways?
A2: this compound binding to DORs activates G proteins, primarily Gi/Go proteins [, , ]. This activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels [, , ].
Q3: What are the consequences of this compound-mediated DOR activation on neuronal activity?
A3: this compound binding to DORs can:
- Inhibit neurotransmitter release: This occurs presynaptically and has been observed for various neurotransmitters, including norepinephrine [] and acetylcholine [].
- Modulate ion channel activity: this compound can inhibit calcium influx through voltage-gated calcium channels and activate potassium channels, leading to hyperpolarization and decreased neuronal excitability [, , ].
- Induce acute tolerance and withdrawal: Prolonged exposure to this compound can lead to acute tolerance, characterized by a diminished response to the agonist. Upon drug withdrawal, a long-lasting potentiation of neuronal activity can occur [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C28H41N5O8 and its molecular weight is 575.66 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, 1H 400-MHz NMR spectroscopy has been used to study the conformation of this compound and its analogs in DMSO-d6 solution [].
Q6: How do structural modifications of this compound affect its activity and selectivity?
A6: Introducing conformational constraints, such as tert-butyl groups, can significantly impact the affinity and selectivity of this compound analogs for DOR subtypes:
- DSTBULET ([Tyr-D-Ser-(OtBu)-Gly-Phe-Leu-Thr]) and BUBU ([Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)]) exhibit increased selectivity for DORs over μ-opioid receptors (MOR) [].
- DTTBULET ([Tyr-D-Thr(OtBu)-Gly-Phe-Leu-Thr]) shows a significant loss of affinity for both DOR and MOR [].
Q7: What in vitro models have been used to study the effects of this compound?
A7: this compound's effects have been investigated in various in vitro models, including:
- Cell lines: NG108-15 cells (neuroblastoma x glioma hybrid) [, , , ], ND8-47 cells (neuroblastoma x dorsal root ganglion hybrid) [, , ], and Rat-1 fibroblasts transfected with the murine DOR [].
- Isolated tissue preparations: Rat brain membranes [, , , , ], guinea pig cortical membranes [], and mouse vas deferens [].
Q8: What are some key findings from in vivo studies using this compound?
A8: In vivo studies have demonstrated the following effects of this compound:
- Antinociception: this compound produces dose-dependent analgesia following intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration in mice [, , ].
- Seizure activity: this compound can induce seizure activity in rats, which can be blocked by DOR antagonists [, ].
- Effects on reflex pathways: this compound has been shown to depress transmission in nociceptive and non-nociceptive reflex pathways in cats [, ].
Q9: Are there any clinical trials investigating the therapeutic potential of this compound?
A9: To date, there are no published clinical trials involving this compound.
Q10: What is the role of protein kinase C (PKC) in this compound-mediated effects?
A11: PKC activation has been implicated in the desensitization of DOR-mediated antinociception by this compound in mice. PKC activation can reduce the number of specific this compound binding sites on DORs [].
Q11: What are the potential implications of this compound's effects on bone regeneration?
A13: Studies in mice have demonstrated that this compound can accelerate the development of newly synthesized spongy bone tissue in bone regenerates following fracture [, ]. This suggests a potential therapeutic role for DOR agonists in promoting bone healing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.